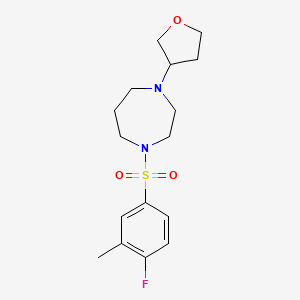

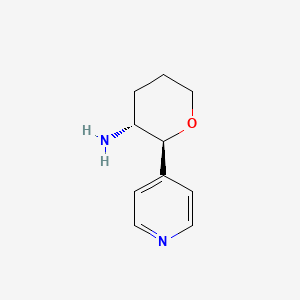

![molecular formula C20H19N5S B2709337 3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-02-5](/img/structure/B2709337.png)

3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to be novel CDK2 inhibitors . They are designed and synthesized as small molecules for targeting CDK2 . These compounds have shown superior cytotoxic activities against certain cell lines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The specific molecular structure of “3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is not provided in the available resources.Scientific Research Applications

Cardiovascular Research

Compounds similar to the specified chemical, specifically 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, have been investigated for their potential as cardiovascular agents. These derivatives have shown promising results as inhibitors of cyclic AMP phosphodiesterase from various tissues, which is crucial for cardiovascular function. Some of these compounds have demonstrated significant increases in cardiac output without affecting heart rate, suggesting potential clinical utility in cardiovascular disease management (Novinson et al., 1982).

Antimicrobial Activity

Research on thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, has shown that some of these compounds exhibit potent antimicrobial properties. These studies have identified compounds with higher activity than standard drugs like Amphotericin B against specific fungal strains, indicating potential applications in treating microbial infections (Mabkhot et al., 2016).

Synthesis Methodologies

The regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, has been explored using various synthetic methods, both thermally and under microwave irradiation. These studies not only provide new synthetic routes for these compounds but also contribute to the understanding of their structural and electronic properties, which are essential for their application in pharmaceuticals and materials science (Salem et al., 2015).

Antitumor and Analgesic Activities

Certain derivatives of pyrido[2,3-d]pyrimidin-4-one and related fused heterocyclic systems have been synthesized and evaluated for their antitumor and analgesic activities. These studies contribute to the development of new therapeutic agents with potential applications in cancer treatment and pain management. For instance, some compounds have shown promising results in in vitro evaluations against cancer cell lines, indicating their potential as antitumor agents (Edrees & Farghaly, 2017).

Mechanism of Action

Target of Action

Similar compounds have been identified as inhibitors of nadph oxidases (nox’s), which are enzymes that stimulate the production of reactive oxygen species (ros) .

Mode of Action

The compound 3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine interacts with its targets by modifying cysteine thiols within the target proteins. This modification is through alkylation by the benzyltriazolopyrimidine moiety of the compound .

Biochemical Pathways

The compound this compound affects the biochemical pathways involving reactive oxygen species (ROS). By inhibiting NADPH oxidases, the compound reduces ROS production, thereby affecting redox regulation .

Result of Action

The molecular and cellular effects of the compound this compound’s action include the inhibition of ROS production and the modification of cysteine thiols within target proteins . These actions can potentially influence a wide range of biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .

Action Environment

It’s worth noting that the compound’s ability to modify cysteine thiols could potentially be influenced by the redox status of the cellular environment .

properties

IUPAC Name |

3-benzyl-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5S/c1-14-8-9-15(2)17(10-14)12-26-20-18-19(21-13-22-20)25(24-23-18)11-16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPZMYAOARPCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

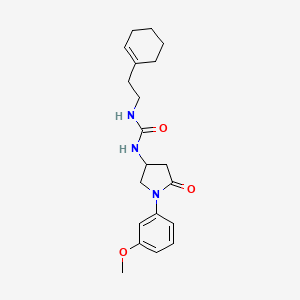

![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)

![5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2709257.png)

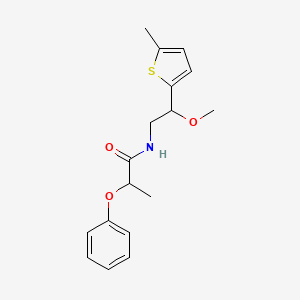

![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)

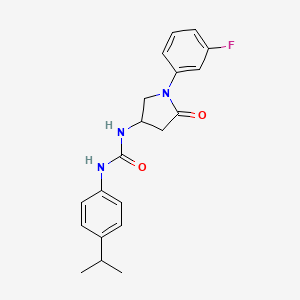

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)

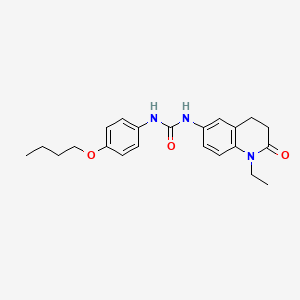

![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)